1-[(tert-butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid
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Overview
Description
1-[(tert-butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups during chemical reactions. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, enhancing efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid undergoes several types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAH).
Substitution: The BOC group can be selectively removed under acidic conditions, allowing for further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 and DIBAH are frequently used reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents are used for BOC deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, BOC deprotection yields the free amine, which can then undergo further functionalization .
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid is widely used in scientific research, including:
Chemistry: As a protecting group for amines in peptide synthesis and other organic synthesis applications.
Biology: In the study of enzyme mechanisms and protein interactions where protected amino acids are required.
Medicine: In the development of pharmaceuticals where selective protection and deprotection of functional groups are crucial.
Industry: In the large-scale synthesis of complex organic molecules and intermediates.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The BOC group is added to the amine via nucleophilic addition-elimination reactions, forming a stable carbamate. Deprotection occurs under acidic conditions, where the BOC group is cleaved, releasing the free amine .
Comparison with Similar Compounds
Similar Compounds
1-[(tert-butoxy)carbonyl]amino]cyclohexanecarboxylic acid: Another compound featuring a BOC-protected amine, used in similar applications.
tert-Butyloxycarbonyl protecting group: A general term for compounds with the BOC group, used widely in organic synthesis.
Uniqueness
1-[(tert-butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid is unique due to its specific structure, which includes an indole ring and a carboxylic acid group. This structure provides distinct reactivity and stability, making it particularly useful in specific synthetic applications.
Properties
Molecular Formula |
C15H19NO4 |
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Molecular Weight |
277.31 g/mol |
IUPAC Name |
7-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-9-6-5-7-10-11(13(17)18)8-16(12(9)10)14(19)20-15(2,3)4/h5-7,11H,8H2,1-4H3,(H,17,18) |
InChI Key |
YRGRIKPKBFLTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CN2C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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